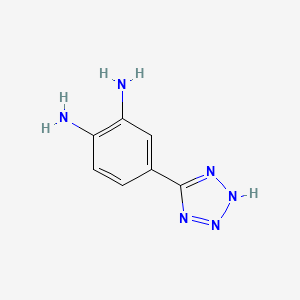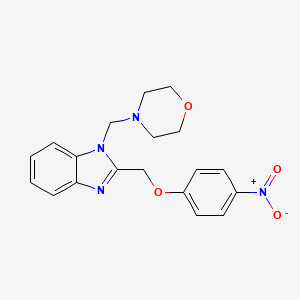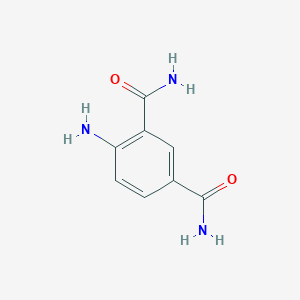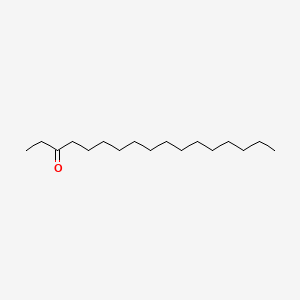![molecular formula C17H10ClN3O2 B3194431 Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- CAS No. 84459-37-0](/img/structure/B3194431.png)
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- is a complex organic compound that belongs to the class of pyrimidoquinolines . It is characterized by a fused ring structure that includes a pyrimidine and a quinoline ring .
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolines has been achieved through a multicomponent reaction involving 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and an aromatic aldehyde . This transformation involves a one-pot, catalyst-free, and solvent-free pathway, using a mechanochemical synthesis approach with a ball mill .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- is characterized by a fused ring structure that includes a pyrimidine and a quinoline ring . The exact structure would depend on the specific substituents used in the synthesis.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines include a multicomponent reaction of 1,3 diketones, 6-aminouracil, and an aromatic aldehyde . Additionally, treatment of pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones with concentrated aqueous potassium hydroxide leads to the formation of 1,5-dihydro-5-deazaflavins and 1,5-dihydro-5-deazaflavin-5-ones via intermolecular oxidation–reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- would depend on the specific substituents used in the synthesis. For example, a compound with a similar structure, 5-(3-Bromophenyl)-5,6,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dithione, has a melting point of 235–237 °C .Direcciones Futuras
The future directions for research on pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. The development of greener and more efficient synthesis methods, such as the mechanochemical approach mentioned above , could also be a promising area of future research.
Propiedades
Número CAS |
84459-37-0 |
|---|---|
Fórmula molecular |
C17H10ClN3O2 |
Peso molecular |
323.7 g/mol |
Nombre IUPAC |
8-chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-7-6-10-8-13-15(19-17(23)20-16(13)22)21(14(10)9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22,23) |
Clave InChI |
KUZXWHQMNCGRQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




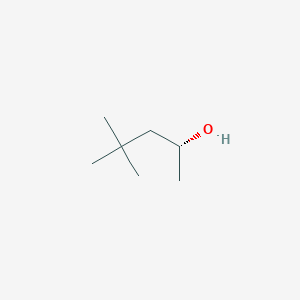
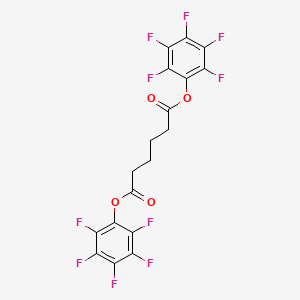


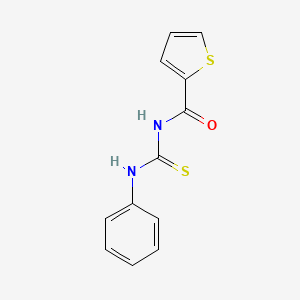
![Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane](/img/structure/B3194395.png)

